molecular formula C8H8N2O2S2 B11024906 Methanesulfonamide, N-2-benzothiazolyl- CAS No. 35607-92-2

Methanesulfonamide, N-2-benzothiazolyl-

Cat. No.: B11024906
CAS No.: 35607-92-2
M. Wt: 228.3 g/mol
InChI Key: IFAFHONNYUQKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of Methanesulfonamide, N-2-benzothiazolyl- is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of Methanesulfonamide, N-2-benzothiazolyl- against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

In addition to its antimicrobial properties, Methanesulfonamide, N-2-benzothiazolyl- has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various animal models.

Case Study: In Vivo Anti-inflammatory Study

A research article published in the European Journal of Pharmacology reported that administration of Methanesulfonamide, N-2-benzothiazolyl- significantly reduced paw edema in rats induced by carrageenan. The study concluded that the compound could be further explored for treating inflammatory diseases .

Herbicidal Activity

Methanesulfonamide, N-2-benzothiazolyl- has also been studied for its herbicidal properties. Its effectiveness against several weed species makes it a potential candidate for agricultural applications.

Case Study: Herbicidal Efficacy Assessment

Research conducted by agricultural scientists demonstrated that Methanesulfonamide, N-2-benzothiazolyl- exhibited herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album. The compound showed a reduction in weed biomass by over 60% at optimal application rates .

Insecticidal Properties

Furthermore, studies have indicated that Methanesulfonamide, N-2-benzothiazolyl- possesses insecticidal properties. It has been tested against various insect pests affecting crops.

Case Study: Insecticidal Activity Evaluation

A study published in Pest Management Science found that Methanesulfonamide, N-2-benzothiazolyl- effectively reduced the population of aphids on treated plants by more than 70%, suggesting its potential use as an environmentally friendly insecticide .

Polymer Chemistry

In materials science, Methanesulfonamide, N-2-benzothiazolyl- is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends with Enhanced Properties

Research conducted on polymer blends incorporating Methanesulfonamide, N-2-benzothiazolyl- revealed improvements in tensile strength and thermal resistance compared to control samples without the additive. This finding suggests potential applications in high-performance materials .

Table 2: Summary of Research Findings

Application AreaKey FindingsReference
Medicinal ChemistryAntibacterial activity against S. aureus
Anti-inflammatory effects in rat models
Agricultural ScienceHerbicidal activity against Amaranthus retroflexus
Insecticidal activity against aphids
Materials ScienceEnhanced mechanical properties in polymer blends

Biological Activity

Methanesulfonamide, N-2-benzothiazolyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and specific case studies that highlight the compound's efficacy in various biological contexts.

Synthesis of Methanesulfonamide, N-2-benzothiazolyl-

The synthesis of methanesulfonamide derivatives often involves the reaction of benzothiazole with methanesulfonyl chloride in the presence of a base. This method allows for the introduction of the benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically yields a high purity product, confirmed by spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including methanesulfonamide, N-2-benzothiazolyl-, exhibit significant antimicrobial activity. A study reported that benzothiazole compounds inhibit key enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial growth and replication . The Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results against a range of pathogens, including Salmonella typhimurium and Klebsiella pneumonia.

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (μg/ml)
Methanesulfonamide, N-2-benzothiazolyl-Salmonella typhimurium25–50
Benzothiazole derivative 4bKlebsiella pneumonia25–50
EthoxzolamideE. coli30

Anti-inflammatory Properties

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Methanesulfonamide, N-2-benzothiazolyl- has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential use in treating inflammatory conditions .

Case Study: Inhibition of Cytokine Production

In a controlled study, cells treated with methanesulfonamide showed a significant reduction in IL-6 levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to methanesulfonamide have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 . The mechanism appears to involve cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Antitumor Efficacy of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Methanesulfonamide, N-2-benzothiazolyl-A4314
Compound B7A5492
Lead compound 4iH12993

Properties

CAS No.

35607-92-2

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H8N2O2S2/c1-14(11,12)10-8-9-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,9,10)

InChI Key

IFAFHONNYUQKIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.